Pfk-158

Description

PFK-158 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

glycolytic inhibito

Structure

3D Structure

Propriétés

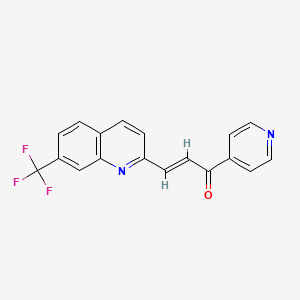

IUPAC Name |

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOMYABKVAZCN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462249-75-7 | |

| Record name | PFK-158 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PFK-158 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PFK-158: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis.[1] In numerous cancer types, PFKFB3 is overexpressed and contributes to the high glycolytic rate characteristic of tumor cells, a phenomenon known as the Warburg effect.[2] By inhibiting PFKFB3, PFK-158 effectively disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release.[3][4] This metabolic reprogramming induces a cascade of downstream effects, including cell cycle arrest, apoptosis, and autophagy, ultimately inhibiting tumor growth.[5] Furthermore, PFK-158 has been shown to sensitize chemoresistant cancer cells to standard therapies and exhibits immunomodulatory effects, making it a promising candidate for combination treatments. This technical guide provides an in-depth overview of the mechanism of action of PFK-158 in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Glycolysis

PFK-158 exerts its primary anti-cancer effect by targeting PFKFB3, an enzyme responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK-158 reduces the intracellular levels of F2,6BP, which in turn dampens PFK-1 activity and slows down the overall rate of glycolysis. This leads to a significant reduction in the production of ATP and essential metabolic intermediates required for rapid cell proliferation.

References

The Role of PFKFB3 in Glycolysis: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal bifunctional enzyme that plays a critical role in the regulation of glycolytic flux. Possessing the highest kinase-to-phosphatase activity ratio among its four isoforms, PFKFB3 is a potent producer of fructose-2,6-bisphosphate (F-2,6-BP), the most powerful allosteric activator of phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis.[1][2][3] This function positions PFKFB3 as a master regulator of glucose metabolism, particularly in highly proliferative cells such as cancer cells, where it is frequently overexpressed to fuel the Warburg effect.[4][5] Beyond its cytoplasmic role in metabolism, PFKFB3 also translocates to the nucleus to participate in cell cycle control. Its expression and activity are tightly regulated by a complex network of signaling pathways, including hypoxic and growth factor signaling, making it a compelling therapeutic target for cancer, inflammatory diseases, and angiogenesis-dependent disorders. This guide provides an in-depth examination of PFKFB3's function, regulation, and its central role in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Enzymatic Function of PFKFB3 in Glycolysis

PFKFB3 is a member of a family of bifunctional enzymes that control the intracellular concentration of F-2,6-BP. The enzyme has two distinct catalytic domains: a 6-phosphofructo-2-kinase (PFK-2) domain at the N-terminus and a fructose-2,6-bisphosphatase (FBPase-2) domain at the C-terminus.

-

Kinase Activity: The PFK-2 domain catalyzes the phosphorylation of fructose-6-phosphate (F6P) to generate F-2,6-BP.

-

Phosphatase Activity: The FBPase-2 domain catalyzes the dephosphorylation of F-2,6-BP back to F6P.

The defining characteristic of PFKFB3 is its exceptionally high kinase to phosphatase activity ratio, reported to be approximately 740:1. This strong kinetic preference ensures a high steady-state level of F-2,6-BP. F-2,6-BP, in turn, allosterically activates PFK-1, the enzyme that catalyzes the committed step of glycolysis: the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate (F-1,6-BP). By robustly activating PFK-1, PFKFB3 significantly increases the overall rate of glycolysis.

This central mechanism is visualized in the pathway below.

Caption: PFKFB3 drives glycolysis by producing F-2,6-BP, a potent activator of PFK-1.

Regulation of PFKFB3 Expression and Activity

The potent influence of PFKFB3 on cellular metabolism necessitates its tight regulation. This is achieved through a multi-layered system involving transcriptional control and post-translational modifications.

Transcriptional Regulation

The promoter of the PFKFB3 gene contains several response elements that allow for its induction by various stimuli.

-

Hypoxia: Under low oxygen conditions, Hypoxia-Inducible Factor-1 (HIF-1α) binds to Hypoxia Response Elements (HREs) in the PFKFB3 promoter, significantly upregulating its transcription. This is a key mechanism for adapting to anaerobic metabolism.

-

Oncogenic and Growth Signals: The promoter also contains binding sites for transcription factors like Specific protein-1 (Sp-1), Activator protein-2 (AP-2), and Serum-Response Factor (SRF), making its expression responsive to growth factors, oncogenic pathways (e.g., Ras), and stress stimuli.

-

Hormones: Response elements for estrogen and progesterone are also present, linking PFKFB3 expression to hormonal signaling.

Post-Translational Modification

The enzymatic activity of the PFKFB3 protein is further modulated by phosphorylation. Several kinases can phosphorylate PFKFB3 at Serine 461 (Ser461) in its C-terminal domain, which enhances its kinase activity.

-

AMP-activated protein kinase (AMPK): Activated during low energy states, AMPK phosphorylates PFKFB3 to boost glycolytic ATP production.

-

p38/MK2 Pathway: Stress stimuli can activate PFKFB3 via this pathway.

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases also phosphorylate and activate PFKFB3 in response to various external signals.

Caption: PFKFB3 is regulated by hypoxic, oncogenic, and metabolic stress pathways.

Quantitative Data Summary

PFKFB3 Isoform Kinetic Properties

The PFKFB family consists of four isoforms (PFKFB1-4), each with distinct kinetic properties and tissue expression patterns. PFKFB3 stands out for its potent kinase activity.

| Isoform | Primary Tissue Expression | Kinase/Phosphatase Ratio | Key Regulatory Features |

| PFKFB1 | Liver, Muscle | ~1.5:1 | Phosphorylation by PKA inhibits kinase activity. |

| PFKFB2 | Heart | ~1:1 | Phosphorylation by PKA/AMPK activates kinase activity. |

| PFKFB3 | Ubiquitous, Tumors, Brain | ~740:1 | Highest kinase activity; induced by hypoxia and growth factors. |

| PFKFB4 | Testis, Tumors | ~4:1 | Induced by hypoxia; role in prostate cancer. |

Performance of PFKFB3 Small Molecule Inhibitors

The critical role of PFKFB3 in cancer metabolism has made it an attractive target for drug development. Several small molecule inhibitors have been developed and characterized.

| Inhibitor | PFKFB3 IC₅₀ | Selectivity Notes | Reference(s) |

| 3-PO | ~22.9 µM | Low potency; may have off-target effects. | |

| PFK15 | ~207 nM | More potent derivative of 3-PO. | |

| PFK158 | ~137 nM | Derivative of PFK15 with improved pharmacokinetics. Recent studies suggest it may not directly inhibit enzyme activity. | |

| AZ67 | ~11-18 nM | Highly potent and selective over other PFKFB isoforms. | |

| KAN0438757 | ~190 nM | Selective for PFKFB3 over PFKFB4 (IC₅₀: 3.6 µM). |

Note: IC₅₀ values can vary based on assay conditions. Some reports question the direct enzymatic inhibition by 3-PO and its derivatives.

Experimental Protocols

Protocol: PFKFB3 Enzyme Activity Assay (Coupled Enzyme Assay)

This method measures the kinase activity of PFKFB3 by quantifying the production of ADP, which is coupled to the oxidation of NADH.

Principle: PFKFB3 produces ADP and F-2,6-BP from ATP and F6P. In the presence of excess pyruvate kinase (PK) and lactate dehydrogenase (LDH), the ADP produced is used to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to PFKFB3 activity.

Materials:

-

Recombinant human PFKFB3 protein

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA

-

Substrates: Fructose-6-phosphate (F6P), ATP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Reagents: Phosphoenolpyruvate (PEP), NADH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a master mix containing F6P (2 mM), PEP (1 mM), NADH (0.2 mM), ATP (20 µM), PK (5 units/mL), and LDH (7 units/mL).

-

Add Inhibitor: To appropriate wells of the 96-well plate, add 10 µL of the test inhibitor (e.g., AZ67) at various concentrations (dissolved in DMSO, final concentration ≤1%). Add 10 µL of DMSO to control wells.

-

Add Enzyme: Add 40 µL of recombinant PFKFB3 (final concentration ~20 nM) diluted in assay buffer to all wells except the negative control (no enzyme).

-

Initiate Reaction: Add 50 µL of the Reagent Mix to all wells to start the reaction. The final volume should be 100 µL.

-

Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.

-

Calculate Activity: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve. PFKFB3 activity is proportional to the rate of NADH oxidation. Calculate % inhibition relative to the DMSO control to determine IC₅₀ values.

Protocol: Glycolytic Flux Analysis Using Seahorse XF Analyzer

This protocol measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells.

Principle: The Agilent Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium. The primary source of this acidification is the conversion of glucose to lactate, which is extruded from the cell along with a proton. The Seahorse XF Glycolytic Rate Assay allows for the calculation of the glycolytic proton efflux rate (glycoPER), providing an accurate measure of the glycolytic rate.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)

-

Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and pyruvate as needed)

-

Cells of interest

Procedure:

-

Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

-

Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. Warm to 37°C and adjust pH to 7.4.

-

Cell Plate Preparation: Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to equilibrate.

-

Load Cartridge: Load the injector ports of the hydrated sensor cartridge with the assay compounds. For a Glycolytic Rate Assay, this typically involves:

-

Port A: Rotenone/Antimycin A (to inhibit mitochondrial respiration)

-

Port B: 2-Deoxyglucose (2-DG, a glycolysis inhibitor)

-

-

Run Assay: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. The instrument will measure basal ECAR and OCR, then sequentially inject the compounds and measure the response.

-

Data Analysis: The Seahorse software calculates ECAR (mpH/min) and OCR (pmol/min). The Glycolytic Rate Assay protocol calculates basal glycolysis and compensatory glycolysis after mitochondrial inhibition. The final injection of 2-DG confirms that the measured ECAR is due to glycolysis.

Caption: Workflow for measuring glycolytic rate using a Seahorse XF Analyzer.

Conclusion

PFKFB3 is a master regulator of glycolysis, acting as a critical node that integrates metabolic needs with upstream signaling pathways related to oxygen availability, growth factors, and cellular stress. Its dominant kinase activity ensures a high rate of glycolytic flux, which is essential for the proliferation and survival of many cancer cells. The wealth of data on its regulatory mechanisms and the development of potent small molecule inhibitors underscore its significance as a prime therapeutic target. The experimental protocols detailed herein provide robust methods for interrogating PFKFB3 function and evaluating the efficacy of novel inhibitors, paving the way for new strategies in the fields of oncology and metabolic diseases.

References

- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. oncotarget.com [oncotarget.com]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PFKFB3 - Wikipedia [en.wikipedia.org]

PFK-158: A Selective PFKFB3 Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PFK-158, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. PFK-158 has demonstrated significant anti-tumor activity in a range of preclinical models by targeting this metabolic vulnerability. This document details the mechanism of action of PFK-158, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of malignant proliferation. One of the most well-established metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.[1] 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that promotes this high glycolytic flux. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is often overexpressed in various human cancers, and its activity is stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[1][3]

PFK-158 is a novel, potent, and selective inhibitor of PFKFB3. By blocking the activity of PFKFB3, PFK-158 reduces the levels of F2,6BP, thereby decreasing glycolytic flux and depriving cancer cells of the necessary energy and building blocks for proliferation. This targeted inhibition of cancer metabolism has shown broad anti-tumor activity in preclinical studies and has been investigated in a Phase 1 clinical trial in patients with advanced solid malignancies.

Mechanism of Action

PFK-158 functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity:

-

Inhibition of Glycolysis: By reducing F2,6BP levels, PFK-158 decreases the activity of PFK-1, a critical control point in glycolysis. This results in reduced glucose uptake, decreased ATP production, and lower lactate secretion by cancer cells.

-

Induction of Apoptosis: The metabolic stress induced by PFK-158 can trigger programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Inhibition of glycolysis can lead to cell cycle arrest, thereby halting cancer cell proliferation.

-

Modulation of the Tumor Microenvironment: PFK-158 has been shown to affect immune cells within the tumor microenvironment, suggesting a potential immunomodulatory role in addition to its direct anti-tumor effects.

The following diagram illustrates the central role of PFKFB3 in cancer cell metabolism and the mechanism of action of PFK-158.

Quantitative Data

In Vitro Potency and Efficacy

PFK-158 exhibits potent inhibition of PFKFB3 and demonstrates significant anti-proliferative effects across a variety of cancer cell lines.

| Parameter | Value | Reference |

| IC50 (Recombinant Human PFKFB3) | 137 nM |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MYC-High SCLC Cell Lines (Average) | Small Cell Lung Cancer | ~1.5 | |

| MYC-Low SCLC Cell Lines (Average) | Small Cell Lung Cancer | >10 | |

| C13 | Ovarian Cancer (Cisplatin-resistant) | Not explicitly stated, but synergistic with cisplatin | |

| HeyA8MDR | Ovarian Cancer (Paclitaxel-resistant) | Not explicitly stated, but synergistic with paclitaxel | |

| H28, EMMeso, H226, H2052 | Malignant Pleural Mesothelioma | Dose-dependent decrease in viability (0-20 µM) |

| Cellular Effect | Cell Line(s) | Treatment Concentration | Result | Reference |

| Glucose Uptake | C13, HeyA8MDR | 0-15 µM | Dose-dependent decrease | |

| Lactate Production | C13, HeyA8MDR | 0-15 µM | Dose-dependent decrease | |

| ATP Production | H28, H226, H2052, EMMeso | 0-20 µM | Dose-dependent decrease | |

| Apoptosis | C13 (with Carboplatin) | 10 µM | 45% increase | |

| Apoptosis | HeyA8MDR (with Paclitaxel) | 10 µM | 70% increase |

In Vivo Efficacy

PFK-158 has demonstrated significant tumor growth inhibition in various preclinical cancer models.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Multiple human-derived tumor models | Not specified | ~80% | |

| HeyA8MDR Ovarian Cancer Xenograft (in combination with Carboplatin) | PFK-158 (25 mg/kg, once a week) + Carboplatin (15 mg/kg, once a week) | Marked reduction in tumor growth and ascites volume |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PFK-158.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of PFK-158 on the kinase activity of recombinant PFKFB3.

Principle: The kinase activity of PFKFB3 is determined by measuring the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP. The amount of ADP is quantified using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).

-

Prepare solutions of recombinant human PFKFB3 protein (e.g., 20 nM final concentration), F6P (e.g., 2 mM final concentration), and ATP (e.g., 20 µM final concentration) in the reaction buffer.

-

Prepare serial dilutions of PFK-158 in the reaction buffer. A vehicle control (e.g., DMSO) should be included.

-

-

Assay Procedure:

-

In a 96-well plate, add the PFK-158 dilutions or vehicle control.

-

Add the recombinant PFKFB3 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of F6P and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of PFK-158 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular Glucose Uptake Assay

This assay measures the effect of PFK-158 on the ability of cancer cells to take up glucose.

Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a glucose-free medium.

-

Treat the cells with various concentrations of PFK-158 or vehicle control in glucose-free medium for a specified time (e.g., 1-24 hours).

-

Add 2-NBDG to a final concentration of 150 µg/ml and incubate for a defined period (e.g., 10 minutes to overnight).

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the total protein content in each well to account for differences in cell number.

-

Calculate the percentage of glucose uptake inhibition for each concentration of PFK-158 relative to the vehicle control.

-

Cell Viability (MTT) Assay

This assay assesses the effect of PFK-158 on cancer cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of PFK-158 or vehicle control for a defined period (e.g., 48-72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of PFK-158 relative to the vehicle control.

-

Determine the IC50 value, the concentration of PFK-158 that inhibits cell growth by 50%.

-

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PFK-158 in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with PFK-158, and the effect on tumor growth is monitored over time.

Protocol:

-

Animal Model:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Implant human cancer cells (e.g., HeyA8MDR) subcutaneously or orthotopically.

-

Allow tumors to reach a palpable size before starting treatment.

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, PFK-158 alone, standard-of-care chemotherapy, PFK-158 in combination with chemotherapy).

-

Administer PFK-158 at a predetermined dose and schedule (e.g., 25 mg/kg, once a week, via intraperitoneal injection).

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed differences between treatment groups.

-

Conclusion

PFK-158 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of PFKFB3 leads to a significant reduction in glycolysis, resulting in decreased cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the broad anti-tumor activity of PFK-158, both as a monotherapy and in combination with standard chemotherapeutic agents. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of PFK-158 and other PFKFB3 inhibitors. Further clinical development of PFK-158 and similar agents holds the potential to provide a novel and effective treatment strategy for a wide range of cancers.

References

Pfk-158: A Technical Guide to its Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the upstream regulators and downstream molecular targets of Pfk-158, a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Pfk-158 has garnered significant interest in the field of cancer metabolism for its potential as an antineoplastic agent. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

Pfk-158 is a potent and selective small molecule inhibitor of PFKFB3.[1] PFKFB3 is a bifunctional enzyme that plays a crucial role in regulating glycolysis by catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP).[2][3] F2,6BP is a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway.[3] In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of F2,6BP, which in turn drives a high glycolytic flux, a phenomenon known as the Warburg effect.[4] By binding to and inhibiting PFKFB3, Pfk-158 reduces the intracellular concentration of F2,6BP, thereby decreasing the rate of glycolysis. This metabolic reprogramming deprives cancer cells of the necessary energy and biosynthetic precursors for rapid proliferation, ultimately leading to cell growth inhibition and apoptosis.

Upstream Regulators of PFKFB3

The expression and activity of PFKFB3 are upregulated by a variety of oncogenic and microenvironmental signals, making it a critical node in cancer cell metabolism. Understanding these upstream regulators provides context for the therapeutic targeting of PFKFB3 with Pfk-158.

Key upstream regulators include:

-

Oncogenic Signaling Pathways: Activation of pathways driven by oncogenes such as Ras and PI3K/Akt, and the loss of tumor suppressors like p53 and PTEN, converge to increase PFKFB3 expression and activity. The human epidermal growth factor receptor-2 (HER2) has also been shown to lead to elevated PFKFB3 expression. The mTOR signaling pathway is another critical upstream activator.

-

Hypoxia: The low-oxygen conditions characteristic of the tumor microenvironment induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates PFKFB3 expression.

-

Inflammatory and Immune Signals: Pro-inflammatory molecules like TNF-α and IL-6, as well as signaling through the T-cell receptor (TCR)/CD28, can increase PFKFB3 expression.

-

Cellular Stress and Growth Factors: Various stress stimuli and growth factors such as insulin can also enhance PFKFB3 gene expression.

-

Post-Translational Modification: AMP-activated protein kinase (AMPK) can phosphorylate and activate PFKFB3.

Caption: Upstream signaling pathways activating PFKFB3 and its inhibition by Pfk-158.

Downstream Effects of Pfk-158

The inhibition of PFKFB3 by Pfk-158 triggers a cascade of downstream events that collectively contribute to its anti-tumor activity. These effects span cellular metabolism, survival, and interactions with the tumor microenvironment.

Metabolic Reprogramming

-

Inhibition of Glycolysis: The most direct consequence is the suppression of the glycolytic pathway, leading to a significant reduction in glucose uptake, ATP production, and lactate secretion.

Cellular Fate and Proliferation

-

Induction of Apoptosis and Autophagy: Depriving cancer cells of energy and metabolic intermediates through glycolytic inhibition induces programmed cell death (apoptosis) and a cellular recycling process (autophagy). Pfk-158 treatment leads to the upregulation of the autophagy marker LC3BII and downregulation of p62/SQSTM1.

-

Inhibition of Cell Growth: By limiting the building blocks necessary for cell division, Pfk-158 effectively inhibits cancer cell proliferation.

-

Lipid Metabolism: Pfk-158 has been shown to modulate lipid metabolism by inducing lipophagy, the autophagic degradation of lipid droplets. This is associated with the downregulation of phosphorylated cytosolic phospholipase A2 (p-cPLA2).

Signaling and Regulatory Pathways

-

Akt/mTOR Pathway: PFKFB3 inhibition by Pfk-158 can lead to the inactivation of the pro-survival Akt/mTOR signaling pathway.

-

Hippo Pathway: Pfk-158 has been found to regulate cancer stemness through the Hippo pathway by downregulating its effectors YAP/TAZ.

-

DNA Repair: There is evidence to suggest that PFKFB3 inhibition can disrupt DNA repair mechanisms, potentially increasing the efficacy of DNA-damaging agents.

Immunomodulatory Effects

-

T-cell Modulation: Pfk-158 can alter the tumor immune microenvironment by increasing the infiltration of cytotoxic CD4+ and CD8+ T cells.

-

Suppression of Immunosuppressive Cells: The drug suppresses the differentiation and function of immunosuppressive cell types, including T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).

Caption: Downstream molecular and cellular consequences of PFKFB3 inhibition by Pfk-158.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Pfk-158 from preclinical and clinical studies.

Table 1: In Vitro Activity of Pfk-158

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (PFKFB3) | 137 nM | Recombinant enzyme | |

| Effective Dose | 10 µM | OV2008, C13, HeyA8MDR | |

| Effect on Apoptosis | 24.6-45% increase with Carboplatin | C13, OV2008 |

Table 2: In Vivo Preclinical Data for Pfk-158

| Parameter | Dosage | Animal Model | Outcome | Reference |

| Tumor Growth Inhibition | 15 mg/kg (i.p.) | Gynecologic cancer mouse model | Significant reduction in tumor growth | |

| Tumor Growth Inhibition | Not specified | Multiple human-derived tumor models | ~80% growth inhibition |

Table 3: Phase 1 Clinical Trial Information for Pfk-158 (NCT02044861)

| Parameter | Details | Patient Population | Reference |

| Study Design | "3+3" cohort-based dose escalation | Advanced solid malignancies | |

| Dose Cohorts | 24, 48, 96, 168, up to 650 mg/m² | Advanced solid malignancies | |

| Safety | Well-tolerated at tested doses | Advanced solid malignancies | |

| Clinical Activity | One patient showed decreased hepatic tumor burden | Advanced solid malignancies |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of Pfk-158.

Western Blot Analysis for Protein Expression

This technique is used to quantify changes in protein levels (e.g., p-PFKFB3, p-cPLA2, LC3BII, p62/SQSTM1) following Pfk-158 treatment.

-

Cell Lysis: Treat cancer cells with desired concentrations of Pfk-158 for a specified time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for Western blot analysis.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of Pfk-158 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Pfk-158 alone, chemotherapy alone, combination).

-

Drug Administration: Administer Pfk-158 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 15 mg/kg, once a week).

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

-

Data Analysis: Compare tumor growth rates and final tumor weights between treatment groups to determine efficacy.

This guide provides a foundational understanding of Pfk-158's mechanism of action, focusing on its upstream and downstream targets. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology and drug development. Further investigation into the complex interplay of these pathways will continue to elucidate the full therapeutic potential of targeting PFKFB3.

References

PFK-158: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By targeting PFKFB3, PFK-158 effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This mode of action leads to a significant downregulation of glycolytic flux. In preclinical studies across various cancer models, PFK-158 has demonstrated a broad spectrum of anti-tumor activities, including the inhibition of glucose uptake, reduction of lactate production, and depletion of cellular ATP levels.[1][2] These metabolic alterations ultimately trigger apoptosis and autophagy in cancer cells.[2] Furthermore, PFK-158 has shown synergistic effects when combined with standard chemotherapeutic agents, particularly in chemoresistant cancer cell lines.[1] This document provides a comprehensive overview of the core mechanism of PFK-158, its quantifiable effects on cellular metabolism, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.

Core Mechanism of Action

PFK-158 exerts its effects by directly inhibiting the kinase activity of PFKFB3.[2] PFKFB3 is one of four isoforms of a bifunctional enzyme that synthesizes and degrades F2,6BP. The PFKFB3 isoform has a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP. F2,6BP is a critical activator of PFK-1, a rate-limiting enzyme in the glycolytic pathway. Cancer cells often upregulate PFKFB3 expression to meet their high energy demands for rapid proliferation, a phenomenon known as the Warburg effect.

By inhibiting PFKFB3, PFK-158 decreases the concentration of F2,6BP, which in turn reduces the activity of PFK-1. This leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and a subsequent reduction in the production of ATP and lactate. This metabolic stress can induce apoptosis and autophagy in cancer cells.

Quantitative Effects on Cellular Metabolism

The inhibitory effects of PFK-158 on cellular metabolism have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Effect of PFK-158 on Glycolytic Parameters

| Cell Line | Cancer Type | PFK-158 Conc. | Glucose Uptake | Lactate Production | ATP Production | Reference |

| OV2008 | Ovarian | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |

| C13 | Ovarian (Cisplatin-Resistant) | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |

| HeyA8 | Ovarian | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |

| HeyA8MDR | Ovarian (Multi-Drug Resistant) | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |

| H28 | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |

| EMMeso | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |

| SPC111 | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | N/A | N/A | |

| H1048 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease | |

| H1882 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease | |

| H1876 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease |

Table 2: In Vitro Anti-proliferative Activity of PFK-158

| Cell Line | Cancer Type | IC50 | Reference |

| PFKFB3 | Recombinant Enzyme | 137 nM | |

| H1048 | Small Cell Lung Cancer | 7.1 ± 1.6 µM | |

| H1882 | Small Cell Lung Cancer | 8.4 ± 2.8 µM | |

| H1876 | Small Cell Lung Cancer | 10.1 ± 2.3 µM | |

| DMS53 | Small Cell Lung Cancer | 11.2 ± 2.4 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of PFK-158 on cellular metabolism.

Glucose Uptake Assay (2-NBDG Method)

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

PFK-158

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glucose-free culture medium

-

2-NBDG (100 µM working solution)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PFK-158 (e.g., 0-20 µM) for the desired duration (e.g., 24 hours).

-

Wash the cells twice with warm PBS.

-

Incubate the cells in glucose-free medium for 30 minutes.

-

Add 100 µM 2-NBDG to the glucose-free medium and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

-

Analyze the cells using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Quantify the fluorescence intensity to determine the relative glucose uptake.

Lactate Production Assay

This protocol outlines the measurement of lactate secreted into the cell culture medium.

Materials:

-

PFK-158

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Lactate assay kit (e.g., colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of PFK-158 for a specified time (e.g., 24 hours).

-

Collect the cell culture medium.

-

Centrifuge the medium to remove any detached cells or debris.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

-

Normalize the lactate concentration to the cell number or total protein content.

ATP Production Assay

This protocol describes the quantification of intracellular ATP levels.

Materials:

-

PFK-158

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Seed cells in a white, opaque 96-well plate suitable for luminescence assays.

-

Treat the cells with PFK-158 at various concentrations for the desired time.

-

Lyse the cells according to the ATP assay kit protocol.

-

Add the luciferase-based ATP detection reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.

-

Normalize the ATP levels to the cell number or protein concentration.

Signaling Pathways and Logical Relationships

PFK-158's impact extends beyond direct metabolic inhibition, influencing other cellular processes such as autophagy and lipogenesis.

Induction of Autophagy and Lipophagy

In some cancer cells, particularly chemoresistant ones, PFK-158 treatment has been shown to induce autophagic flux, leading to a specific form of autophagy that degrades lipid droplets, known as lipophagy. This process involves the downregulation of p62/SQSTM1 and the upregulation of LC3BII, key markers of autophagy induction.

Conclusion and Future Directions

PFK-158 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell death, and synergize with existing chemotherapies positions it as a strong candidate for further clinical development. A phase I clinical trial has been conducted to evaluate its safety and tolerability in patients with advanced solid malignancies. Future research should continue to explore the full potential of PFK-158, including its efficacy in a wider range of cancer types, the mechanisms of resistance, and its potential in combination with other targeted therapies and immunotherapies. The detailed understanding of its effects on cellular metabolism provided in this guide serves as a valuable resource for researchers and clinicians working towards advancing cancer treatment.

References

Pfk-158: A Technical Guide to its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.[3][4] By inhibiting PFKFB3, Pfk-158 disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release, ultimately inducing apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the anti-tumor properties of Pfk-158, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Pfk-158 from preclinical and clinical investigations.

Table 1: In Vitro Efficacy of Pfk-158

| Cell Line | Cancer Type | Metric | Value | Reference |

| Various | Various | IC50 (PFKFB3 enzyme) | 137 nM | |

| A549 | Lung Cancer | IC50 (Cytotoxicity) | 15 µM | |

| MYC-High SCLC | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 0.7 µM | |

| MYC-Low SCLC | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 1.2 µM | |

| C13 (chemoresistant) | Ovarian Cancer | Apoptosis (with Carboplatin) | 45% | |

| OV2008 (chemosensitive) | Ovarian Cancer | Apoptosis (with Carboplatin) | 24.6% | |

| HeyA8MDR (chemoresistant) | Ovarian Cancer | Apoptosis (with Paclitaxel) | 70% | |

| HeyA8 (chemosensitive) | Ovarian Cancer | Apoptosis (with Paclitaxel) | 48% |

Table 2: In Vivo Efficacy of Pfk-158

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| Gynecologic Cancer Mouse Model | Pfk-158 + Carboplatin | 15 mg/kg (Pfk-158, i.p., once weekly) + 51 mg/kg (Carboplatin) | Marked reduction in tumor growth | |

| MYC-High SCLC Xenograft (H446) | Pfk-158 | 25 mg/kg (i.p., every other day for 10 days) | Significant delay in tumor growth | |

| Various Human-Derived Tumor Models | Pfk-158 | Not specified | ~80% growth inhibition |

Table 3: Phase 1 Clinical Trial (NCT02044861) Data

| Cancer Type | Number of Patients | Key Findings | Reference |

| Advanced Solid Malignancies | 15 (evaluable for response) | 6 patients experienced clinical benefit. Well-tolerated up to 650 mg/m². | |

| Advanced Solid Malignancies | Not specified | Dose escalation cohorts completed up to 168 mg/m² without dose-limiting toxicity. |

Signaling Pathways and Mechanism of Action

Pfk-158 exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Pfk-158's anti-tumor properties.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with Pfk-158.

Protocol Steps:

-

Cell Culture and Treatment: Seed cancer cells (e.g., OV2008, C13) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Pfk-158 (e.g., 0-10 µM) for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Autophagy Detection (Immunofluorescence for LC3B and p62)

This protocol is for visualizing the induction of autophagy in cancer cells treated with Pfk-158 by monitoring the localization of LC3B and the degradation of p62.

References

PFK-158 and the Induction of Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK-158 is a potent and selective small-molecule inhibitor of 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[3] In numerous cancer types, PFKFB3 is overexpressed, contributing to the "Warburg effect," or aerobic glycolysis, which supports rapid tumor cell proliferation and survival.[4][5] By inhibiting PFKFB3, PFK-158 effectively reduces glucose uptake, lactate production, and intracellular ATP levels, thereby creating a state of metabolic stress that can lead to various forms of cell death, including apoptosis. This document provides a detailed overview of the molecular mechanisms and signaling pathways through which PFK-158 induces apoptosis, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Glycolysis Inhibition

The primary mechanism of PFK-158 is the competitive inhibition of PFKFB3. This leads to a significant reduction in the intracellular concentration of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the glycolytic pathway. The consequences of this metabolic reprogramming are profound, leading to energy depletion and the activation of downstream cell death pathways. PFK-158 has demonstrated broad anti-tumor activity in preclinical models and was the first PFKFB3 inhibitor to be evaluated in a Phase I clinical trial for advanced solid malignancies.

PFK-158-Induced Apoptotic Signaling Pathways

PFK-158 triggers apoptosis through a multi-faceted approach, engaging several interconnected signaling cascades. The primary pathways include the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and crosstalk with autophagy.

Intrinsic (Mitochondrial) Apoptosis Pathway

Inhibition of PFKFB3 by PFK-158 directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway.

-

Downregulation of Anti-Apoptotic Proteins: Treatment with PFK-158 has been shown to decrease the protein levels of anti-apoptotic members like Bcl-xL. Bcl-xL functions by sequestering pro-apoptotic proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP).

-

Activation of Pro-Apoptotic Effectors: By reducing the expression of Bcl-xL, PFK-158 facilitates the activation of Bax and Bak. This leads to MOMP, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

-

Caspase Activation and PARP Cleavage: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7) is a hallmark of apoptosis. A key substrate of executioner caspases is Poly (ADP-ribose) polymerase (PARP). Increased levels of cleaved PARP serve as a reliable marker for cells undergoing apoptosis and have been consistently observed following PFK-158 treatment in various cancer cell lines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PFK-158: A Glycolytic Inhibitor for Cancer Therapy

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aberrant metabolic state of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. This document provides a comprehensive technical overview of PFK-158, a first-in-class small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that stimulates glycolysis, and its inhibition by PFK-158 represents a strategic approach to disrupt cancer cell metabolism. This whitepaper details the discovery of PFK-158, its mechanism of action, preclinical and clinical development, and associated experimental methodologies. Quantitative data are summarized in tabular format, and key biological and experimental processes are visualized through detailed diagrams.

Introduction: Targeting Cancer Metabolism

Cancer progression is intrinsically linked to metabolic reprogramming, which sustains rapid cell proliferation and survival. One of the key enzymes implicated in this process is PFKFB3, which synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1] The expression and activity of PFKFB3 are often upregulated in various cancer types due to factors like oncogenic signaling and the hypoxic tumor microenvironment.[2][3] This makes PFKFB3 an attractive target for anti-cancer drug development. PFK-158 emerged as a promising therapeutic candidate from efforts to develop potent and selective inhibitors of this enzyme.[4]

Discovery and Preclinical Development of PFK-158

PFK-158 was developed as a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), an earlier PFKFB3 inhibitor.[5] The goal was to create a more potent compound with improved pharmacokinetic properties suitable for clinical investigation. Preclinical studies have demonstrated that PFK-158 exhibits broad anti-tumor activity across a range of cancer models.

Mechanism of Action

PFK-158 is a potent and selective inhibitor of PFKFB3. By binding to and inhibiting PFKFB3, PFK-158 reduces the intracellular levels of F2,6BP. This leads to a decrease in the activity of PFK-1, thereby suppressing the high glycolytic flux characteristic of cancer cells. The consequences of this metabolic disruption include:

-

Reduced Glucose Uptake and Metabolism: Inhibition of PFKFB3 by PFK-158 leads to a marked reduction in glucose uptake and the overall rate of glycolysis in cancer cells.

-

Decreased ATP Production and Lactate Secretion: By throttling glycolysis, PFK-158 diminishes the production of ATP and the secretion of lactate, depriving cancer cells of the necessary energy and building blocks for proliferation.

-

Induction of Apoptosis and Autophagy: The metabolic stress induced by PFK-158 can trigger programmed cell death (apoptosis) and autophagy in cancer cells.

-

Immunomodulatory Effects: PFK-158 has been shown to suppress the differentiation and function of immunosuppressive cells such as T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).

In Vitro and In Vivo Efficacy

PFK-158 has demonstrated significant anti-tumor effects in both cell culture and animal models. It has shown efficacy against a broad spectrum of human cancers, including melanoma, lung, colon, breast, and pancreatic cancer. Notably, PFK-158 has also been found to synergize with other anti-cancer agents, including targeted therapies and chemotherapies, enhancing their cytotoxic effects and potentially overcoming drug resistance. For instance, it has been shown to sensitize chemoresistant gynecologic cancer cells to carboplatin and paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of PFK-158.

| Parameter | Value | Reference |

| IC50 (PFKFB3) | 137 nM | |

| In Vivo Tumor Growth Inhibition | ~80% in several mouse models | |

| Phase 1 Clinical Trial Identifier | NCT02044861 |

Table 1: Key Potency and Efficacy Metrics for PFK-158

| Clinical Trial Phase | Status | Patient Population | Dose Escalation Cohorts | Key Findings | Reference |

| Phase 1 | Completed | Patients with advanced solid malignancies | 24 mg/m², 48 mg/m², 96 mg/m², up to 650 mg/m² | Well-tolerated, signs of clinical activity observed. |

Table 2: Overview of the PFK-158 Phase 1 Clinical Trial

| Patient Case | Cancer Type | Observed Clinical Benefit | Reference |

| Patient 1 | Pancreatic Cancer | 75% reduction in CA19-9 levels after 1 month | |

| Patient 2 | Renal Cell Carcinoma | On study for 9 months | |

| Patient 3 | Adenoid Cystic Carcinoma | On study for 12 months | |

| Patient 4 | Hepatic Metastases | Decrease in overall hepatic metastatic tumor burden |

Table 3: Reported Clinical Responses in the Phase 1 Trial of PFK-158

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of PFK-158.

Recombinant PFKFB3 Inhibition Assay

Objective: To determine the direct inhibitory activity of PFK-158 on the PFKFB3 enzyme.

Protocol:

-

Express and purify recombinant human PFKFB3 protein.

-

Prepare a reaction mixture containing a suitable buffer, ATP, and fructose-6-phosphate (the substrate for PFKFB3).

-

Add varying concentrations of PFK-158 or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the enzymatic reaction by adding the purified PFKFB3 protein.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and measure the amount of fructose-2,6-bisphosphate produced, typically using a coupled enzyme assay that links the product to a spectrophotometrically detectable molecule (e.g., NADH oxidation).

-

Calculate the percentage of inhibition at each PFK-158 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

Objective: To assess the effect of PFK-158 on glucose uptake in cancer cells.

Protocol:

-

Culture cancer cells in appropriate media to the desired confluency.

-

Treat the cells with various concentrations of PFK-158 or a vehicle control for a specified duration.

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with a radiolabeled glucose analog, such as [³H]-2-deoxyglucose, for a short period.

-

Wash the cells thoroughly with a cold buffer to remove extracellular radiolabeled glucose.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each sample.

-

Compare the glucose uptake in PFK-158-treated cells to that of the control cells.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the impact of PFK-158 on the expression and phosphorylation status of proteins in relevant signaling pathways.

Protocol:

-

Treat cancer cells with PFK-158 at various concentrations and for different time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., total PFKFB3, phosphorylated PFKFB3, Akt, p-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

The following diagrams illustrate key concepts related to PFK-158.

References

- 1. benchchem.com [benchchem.com]

- 2. Advanced Cancer Therapeutics enters Phase 1 human clinical trials with first-in-class anti-cancer drug candidate — School of Medicine University of Louisville [louisville.edu]

- 3. PFKFB3 - Wikipedia [en.wikipedia.org]

- 4. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[3][4] By inhibiting PFKFB3, Pfk-158 effectively reduces the rate of glycolysis in cancer cells, leading to decreased glucose uptake, ATP production, and the induction of apoptosis (programmed cell death).[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of Pfk-158.

Chemical Structure and Properties

Pfk-158, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, is a synthetic compound with the molecular formula C₁₈H₁₁F₃N₂O. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one |

| CAS Number | 1462249-75-7 |

| Molecular Formula | C₁₈H₁₁F₃N₂O |

| Molecular Weight | 328.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

Pfk-158 exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism, PFKFB3.

PFKFB3 Signaling Pathway in Cancer

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. In many cancer cells, signaling pathways such as the PI3K/AKT/mTOR and those activated by hypoxia (via HIF-1α) lead to the upregulation of PFKFB3. This results in increased F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports tumor growth and proliferation.

Quantitative Data Presentation

In Vitro Efficacy

Pfk-158 has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell lines.

| Target/Cell Line | Cancer Type | IC₅₀ Value |

| Recombinant Human PFKFB3 | - | 137 nM |

| Jurkat | T-cell leukemia | 1.62 µM (PFKFB3 activity) |

| Jurkat | T-cell leukemia | 847 nM (2-deoxyglucose uptake) |

| Jurkat | T-cell leukemia | 328 nM (Toxicity) |

| A549 | Lung Carcinoma | 15 µM |

| H28 | Malignant Pleural Mesothelioma | ~3-12 µM (at 24h) |

| EMMeso | Malignant Pleural Mesothelioma | ~3-12 µM (at 24h) |

| Patient-derived ascitic cells | Ovarian Cancer | 4.0-9.0 µM (at 24h) |

In Vivo Efficacy

Preclinical studies in mouse models have shown significant anti-tumor activity of Pfk-158.

| Tumor Model | Cancer Type | Dosing Regimen | Outcome |

| Lewis Lung Carcinoma (syngeneic) | Lung Cancer | Not specified | ~80% growth inhibition |

| Human tumor xenografts | Various | Not specified | ~80% growth inhibition |

| H446 xenograft | Small Cell Lung Cancer | 25 mg/kg, i.p., every other day for 10 days | Significant delay in tumor growth |

| HeyA8MDR (PTX-resistant) | Ovarian Cancer | 15 mg/kg, i.p., once a week for 4 weeks (with Carboplatin) | Marked reduction in tumor growth |

Experimental Protocols

The following are general protocols for key experiments used to characterize the activity of Pfk-158.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of Pfk-158 on the kinase activity of recombinant PFKFB3.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.

General Protocol:

-

Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP in a suitable kinase buffer.

-

Add Pfk-158 at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of Pfk-158 on the metabolic activity and viability of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

General Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pfk-158 for a specified period (e.g., 72 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by Pfk-158 in cancer cells using flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

General Protocol:

-

Treat cancer cells with Pfk-158 for a specified time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Pfk-158 in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of Pfk-158 on tumor growth is then monitored over time.

General Protocol:

-

Implant human cancer cells subcutaneously into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Pfk-158 to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule. The control group receives a vehicle control.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for Pfk-158 Evaluation

Conclusion

Pfk-158 is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of Pfk-158 for researchers and drug development professionals interested in the field of cancer metabolism. The initiation of a Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic potential of this first-in-class PFKFB3 inhibitor.

References

PFK-158: A Novel Glycolytic Inhibitor for Potentiating Chemotherapy in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic vulnerabilities of tumor cells. One of the most prominent metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift not only supports rapid cell proliferation but also contributes to chemoresistance, a major obstacle in cancer treatment. PFK-158, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising therapeutic agent that targets this glycolytic phenotype. By inhibiting PFKFB3, PFK-158 effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This metabolic reprogramming has been shown to induce apoptosis and autophagy, and critically, to sensitize a broad range of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with PFK-158's role in chemosensitization.

Introduction to PFK-158 and its Target, PFKFB3

PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is frequently overexpressed in a variety of human cancers, and its activity is linked to oncogenic signaling pathways involving loss of PTEN, stabilization of HIF-1α, and activation of Ras and AKT.[3][4] This upregulation of PFKFB3 drives the high glycolytic rate observed in tumor cells.

PFK-158 is a synthetic derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved potency and pharmacokinetic properties.[4] It acts as a competitive inhibitor of PFKFB3, with an IC50 value of 137 nM. By inhibiting PFKFB3, PFK-158 effectively lowers the intracellular levels of F2,6BP, thereby reducing the overall rate of glycolysis. This targeted inhibition of a central metabolic pathway forms the basis of its anticancer activity and its ability to enhance the efficacy of chemotherapy.

Quantitative Data on PFK-158's Chemosensitizing Effects

The synergistic effect of PFK-158 with various chemotherapeutic agents has been demonstrated across multiple cancer types, particularly in chemoresistant models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Synergistic Effects of PFK-158 with Chemotherapy on Apoptosis

| Cancer Type | Cell Line | Chemotherapeutic Agent | PFK-158 Concentration | Apoptosis (% of cells) - Chemo Alone | Apoptosis (% of cells) - PFK-158 + Chemo | Fold Increase | Reference |

| Gynecologic | OV2008 (sensitive) | Carboplatin | 10 µM | Not specified | 24.6% | - | |

| Gynecologic | C13 (resistant) | Carboplatin | 10 µM | Not specified | 45% | - | |

| Gynecologic | HeyA8 (sensitive) | Paclitaxel | 10 µM | Not specified | 48% | - | |

| Gynecologic | HeyA8MDR (resistant) | Paclitaxel | 10 µM | Not specified | 70% | - |

Table 2: In Vitro IC50 Values of PFK-158

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Carcinoma | 15 µM |

Table 3: In Vivo Efficacy of PFK-158 in Combination with Chemotherapy

| Cancer Model | Treatment Group | Outcome | Reference |

| Gynecologic Cancer Mouse Model | PFK-158 (15 mg/kg) + Carboplatin (51 mg/kg) | Marked reduction in tumor growth | |

| PTX-resistant Ovarian Mouse Model | PFK-158 + Carboplatin | Significantly reduced tumor weight and ascites | |

| Colorectal Cancer Xenograft (HCT116 DDR) | PFK-15 + Cisplatin | Significant reduction in tumor volume and weight | |

| HeLa Xenograft | PFK15 + Cisplatin | More potent inhibition of tumor growth than single agents |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the chemosensitizing effects of PFK-158.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of PFK-158 alone and in combination with chemotherapy.

-

Methodology:

-

Cancer cell lines (e.g., OV2008, C13, HeyA8, HeyA8MDR) are seeded in 96-well plates.

-